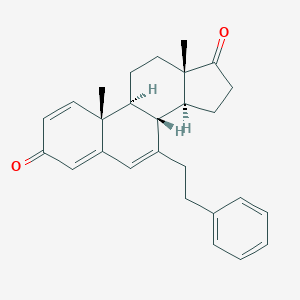

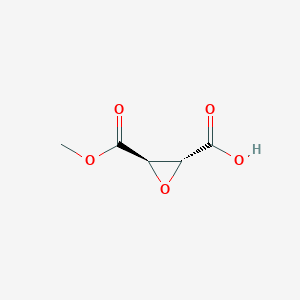

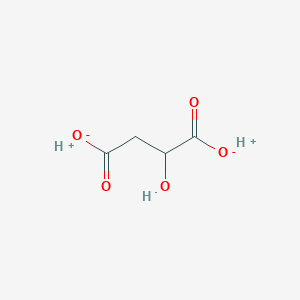

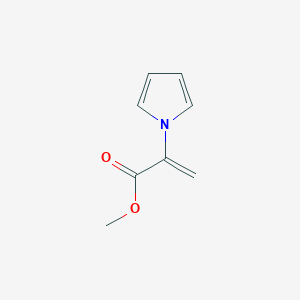

![molecular formula C10H7ClO4S B142125 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate CAS No. 135204-19-2](/img/structure/B142125.png)

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate

説明

Synthesis Analysis

The synthesis of benzo[b]thiophen derivatives is a topic of interest due to their potential applications. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives with photochromic properties were synthesized and demonstrated reversible photocyclization, producing stable red-colored closed-ring forms . Additionally, a series of [(6,7-dichlorobenzo[b]thiophen-5-yl)oxy]acetic acids and their 1,1-dioxides were synthesized and evaluated for diuretic and hypotensive activities, indicating the versatility of benzo[b]thiophen derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophen derivatives is crucial for their chemical behavior. For example, the closed-ring forms of the photochromic derivatives mentioned in paper were stable at high temperatures, which is a property that could be influenced by the molecular structure. The synthesis of 4,5,6,7-tetrachlorobenzo[b]thiopen served as a model for NMR spectroscopy experiments, suggesting that the electronic environment of the benzo[b]thiophen core can be probed using spectroscopic techniques .

Chemical Reactions Analysis

Benzo[b]thiophen derivatives undergo a variety of chemical reactions. Hexachlorobenzo[b]thiophen reacts with n-butyl-lithium to give lithio derivatives, and with magnesium to form Grignard reagents . Nucleophilic addition reactions of 2,3-dichlorobenzo[b]thiophene 1,1-dioxide with various reagents lead to monosubstituted derivatives . These reactions highlight the reactivity of the benzo[b]thiophen moiety and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophen derivatives are influenced by their molecular structure. The photochromic derivatives exhibit fatigue-resistant properties and can undergo over 10^4 coloration/decoloration cycles . The diuretic and hypotensive activities of the synthesized 1,1-dioxides suggest that these compounds have significant biological activity, which is a physical property of interest in drug design .

科学的研究の応用

Irreversible Inhibition of Cysteine Proteases

1,1-Dioxobenzo[b]thiophen-2-ylmethyloxycarbonyl (Bsmoc) derivatives, closely related to 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, are used as irreversible inhibitors of cysteine proteases like papain and human liver cathepsin B. These inhibitors react with thiols via Michael addition and show first-order kinetics with respect to inhibitor concentration, without affecting serine proteases like porcine pancreatic elastase (Iley et al., 2006).

Potential Antifungal Agents

5-Arylamino-4,7-dioxobenzo[b]thiophenes, which are structurally similar to 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, have shown potent antifungal activity against Candida and Aspergillus species. In particular, 5-Arylamino-6-chloro-2-(methoxycarbonyl)-4,7-dioxobenzo[b]thiophenes demonstrate significant antifungal effects (Ryu et al., 2005).

Synthesis of Polyeugenoxy Acetyl Thiophene Methanolate

Research on the synthesis of Polyeugenoxy Acetyl Thiophene Methanolate (PEATM) involves compounds related to 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate. PEATM, a new selective carrier in the Bulk Liquid Membrane (BLM) method, was synthesized for separation of heavy metals like Cd2+, Cr3+, and Cu2+ (Djunaidi et al., 2019).

Synthesis of Novel Photovoltaic Materials

Compounds structurally related to 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate have been used in the synthesis of novel photovoltaic materials. For instance, alkylselenophene-substituted benzodithiophene small molecules demonstrated efficient performance in solar cells, underscoring the potential of similar compounds in renewable energy applications (Kim et al., 2014).

Electropolymerized Films for Electrochromic Applications

Related thiophene−phenylene-based molecules have been synthesized and electropolymerized to form electroactive films. These films exhibit redox switching at low potentials, suggesting applications in electrochromic devices (Galand et al., 2006).

Safety And Hazards

特性

IUPAC Name |

(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXGPSYADVTJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404321 | |

| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |

CAS RN |

135204-19-2 | |

| Record name | 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

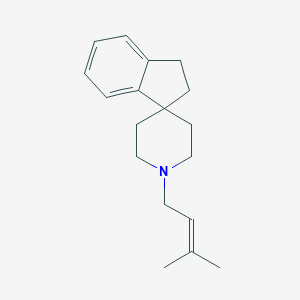

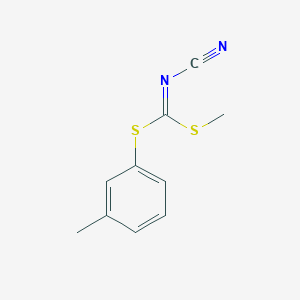

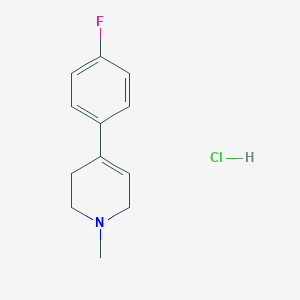

![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)